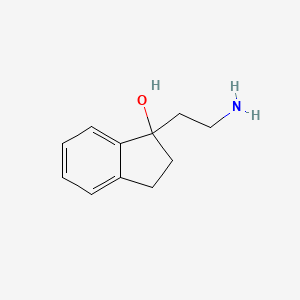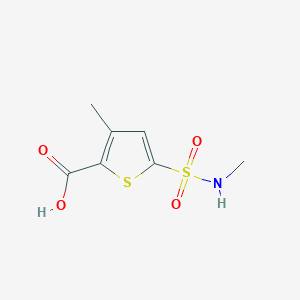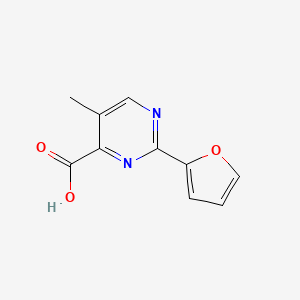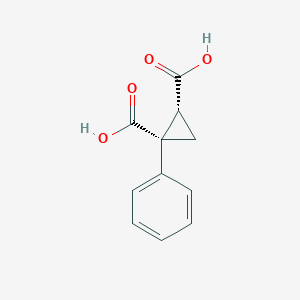
1-(2-aminoethyl)-2,3-dihydro-1H-inden-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-aminoethyl)-2,3-dihydro-1H-inden-1-ol is a chemical compound that features an indane structure with an aminoethyl group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-aminoethyl)-2,3-dihydro-1H-inden-1-ol typically involves the reaction of indanone with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the reduction of the carbonyl group to a hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
1-(2-aminoethyl)-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated indane derivative.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, alkyl halides.
Major Products Formed
Oxidation: Indanone derivatives.
Reduction: Saturated indane derivatives.
Substitution: Amides, secondary amines.
科学的研究の応用
1-(2-aminoethyl)-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in neurological research.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
作用機序
The mechanism by which 1-(2-aminoethyl)-2,3-dihydro-1H-inden-1-ol exerts its effects involves its interaction with specific molecular targets. The aminoethyl group can interact with receptors or enzymes, potentially modulating their activity. The hydroxyl group may also play a role in hydrogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-(2-aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate: Similar in having an aminoethyl group but differs in the core structure.
1-(2-aminoethyl)piperazine: Shares the aminoethyl group but has a piperazine ring instead of an indane structure.
Uniqueness
1-(2-aminoethyl)-2,3-dihydro-1H-inden-1-ol is unique due to its indane core, which imparts specific chemical and biological properties that are distinct from other compounds with similar functional groups. This uniqueness makes it a valuable compound for targeted research and applications.
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
1-(2-aminoethyl)-2,3-dihydroinden-1-ol |
InChI |
InChI=1S/C11H15NO/c12-8-7-11(13)6-5-9-3-1-2-4-10(9)11/h1-4,13H,5-8,12H2 |
InChIキー |
PZHWGICWNJEDPY-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2=CC=CC=C21)(CCN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Fluoro-2-{spiro[4.5]decan-8-yl}acetic acid](/img/structure/B13155217.png)




![2-Amino-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13155236.png)



![3-[(2S)-1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl]-1-[(tert-butoxy)carbonyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B13155251.png)


